molecular formula C18H18Cl2N2O3S B6427262 8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2329612-17-9

8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B6427262
CAS No.: 2329612-17-9
M. Wt: 413.3 g/mol
InChI Key: XAPKVOYKAKSHRD-UHFFFAOYSA-N
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Description

8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dichlorobenzenesulfonyl group, a pyridin-2-yloxy group, and an azabicyclo[3.2.1]octane framework. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Chemical Reactions Analysis

8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other azabicyclo[3.2.1]octane derivatives and sulfonyl-containing molecules. Compared to these compounds, 8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane exhibits unique reactivity patterns and biological activities due to the presence of both the dichlorobenzenesulfonyl and pyridin-2-yloxy groups . This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

8-(2,5-dichlorophenyl)sulfonyl-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c19-12-4-7-16(20)17(9-12)26(23,24)22-13-5-6-14(22)11-15(10-13)25-18-3-1-2-8-21-18/h1-4,7-9,13-15H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPKVOYKAKSHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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